3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a fluorophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group can be introduced via electrophilic aromatic substitution.
Synthesis of the Thiophenyl-Pyridinyl Intermediate: The thiophenyl-pyridinyl moiety can be synthesized through a series of reactions involving thiophene and pyridine derivatives, often using palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: The final step involves coupling the fluorophenyl intermediate with the thiophenyl-pyridinyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may serve as a lead compound for drug discovery. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the fluorophenyl and thiophenyl groups.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- 3-(2-bromophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Uniqueness
Compared to its analogs, 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJTPGUZQSFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.